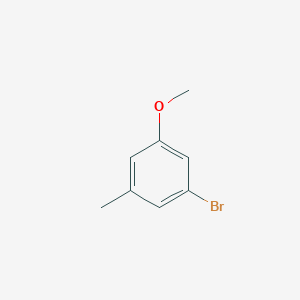

1-Bromo-3-methoxy-5-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEVRCZZWJWKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443391 | |

| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29578-83-4 | |

| Record name | 1-BROMO-3-METHOXY-5-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methoxy-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-3-methoxy-5-methylbenzene structural information and SMILES

An In-Depth Technical Guide to 1-Bromo-3-methoxy-5-methylbenzene: Synthesis, Properties, and Applications

Abstract

This compound is a strategically important substituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group, provides a platform for diverse chemical transformations. This guide offers a comprehensive overview of its structural characteristics, physicochemical properties, and detailed spectroscopic analysis. Furthermore, it presents validated, step-by-step synthetic protocols, explores its chemical reactivity, and highlights its significant applications in pharmaceutical research, material science, and biological studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in creating complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound, also known by synonyms such as 3-Bromo-5-methoxytoluene and 3-Bromo-5-methylanisole, is a halogenated aromatic ether.[1] The strategic placement of its functional groups dictates its reactivity and utility in synthetic chemistry.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions and nucleophilic substitutions, while the electron-donating methoxy group influences the reactivity of the aromatic ring towards electrophilic substitution.[1]

Key Identifiers and Structural Information

A summary of the fundamental structural identifiers for this compound is provided below.

| Identifier | Value | Source(s) |

| CAS Number | 29578-83-4 | [1][3] |

| Molecular Formula | C₈H₉BrO | [1][4] |

| Molecular Weight | 201.06 g/mol | [1] |

| SMILES | COc1cc(C)cc(Br)c1 | [1][5] |

| InChI | InChI=1S/C8H9BrO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 | [1][5] |

| InChIKey | AOEVRCZZWJWKPG-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The compound is typically a colorless to pale yellow oil or solid, with good solubility in common organic solvents and limited solubility in water.[1][2][3] Its physical properties are critical for designing reaction conditions and purification strategies, such as distillation.[2]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow oil or solid | [1][3][6] |

| Melting Point | 52 °C | [6] |

| Boiling Point | 228 °C | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 103 °C | [3][6] |

| Storage | Room Temperature, sealed in dry conditions or Refrigerator | [3][4][6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : Proton NMR provides a definitive fingerprint of the molecule. The spectrum for this compound in CDCl₃ shows distinct singlets for the three aromatic protons, the methoxy group protons, and the methyl group protons, confirming the substitution pattern. A reported ¹H NMR spectrum shows the following peaks: δ 6.97 (s, 1H), 6.87 (s, 1H), 6.64 (s, 1H), 3.80 (s, 3H, -OCH₃), 2.36 (s, 3H, -CH₃).[3][6]

-

¹³C NMR Spectroscopy : Carbon NMR would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the methoxy ether linkage, and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several reliable routes, making it an accessible intermediate for research and development.[2] Two common, high-yield methods are detailed below.

Protocol 1: Synthesis via Deamination of an Aniline Precursor

This method involves the diazotization of 4-bromo-2-methoxy-6-methylaniline followed by a reductive deamination. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of hypophosphorous acid is a classic and effective method for the reduction of the diazonium group to a hydrogen atom.

-

In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).[3][6]

-

Add concentrated hydrochloric acid (5.6 mL) to the solution.[3][6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.19 g, 31.78 mmol in 7 mL water) dropwise, maintaining the temperature at 0 °C.[3][6]

-

Stir the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.[3][6]

-

Add a 50% aqueous hypophosphite solution (56.5 mL) dropwise at 0 °C.[3]

-

Allow the reaction to stir and gradually warm to room temperature overnight.[3]

-

Upon completion, perform an extraction with ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution.[3]

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by silica gel column chromatography (eluent: 100% hexane) to yield the final product as a pale liquid (5.12 g, 95% yield).[3][6]

Protocol 2: Synthesis via Williamson Ether Synthesis

This approach begins with the commercially available 3-bromo-5-methylphenol and methylates the phenolic hydroxyl group.[7][8] This is a classic Williamson ether synthesis, a robust and high-yielding reaction. Potassium carbonate serves as a mild base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.

-

To a three-necked flask, add 3-bromo-5-methylphenol (10.0 g, 53.5 mmol), potassium carbonate (22.2 g, 160.4 mmol), and acetone (50 mL).[6]

-

Add iodomethane (7.6 g, 53.5 mmol) to the mixture.[6]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[6]

-

After the reaction is complete, cool to room temperature and add 30 mL of water.[6]

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[6]

Chemical Reactivity and Synthetic Utility

This compound is a valuable building block precisely because its functional groups offer orthogonal reactivity, allowing for selective transformations.[2][9]

-

Palladium-Catalyzed Cross-Coupling : The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in reactions like Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, providing access to a vast array of more complex derivatives.

-

Grignard and Lithiation Reactions : The bromo-substituent can be converted into an organometallic reagent (Grignard or organolithium) via metal-halogen exchange. This transforms the electrophilic carbon into a nucleophilic one, enabling reactions with various electrophiles like aldehydes, ketones, and nitriles.

-

Electrophilic Aromatic Substitution : The methoxy group is a moderately activating, ortho, para-director, while the methyl group is weakly activating (ortho, para-directing) and the bromine is deactivating (ortho, para-directing). The cumulative effect directs incoming electrophiles to the C2, C4, and C6 positions, though steric hindrance may influence the regioselectivity.

-

Oxidation of the Methyl Group : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, yielding 3-bromo-5-methoxybenzoic acid, another valuable synthetic intermediate.[6]

Applications in Research and Development

The versatile reactivity of this compound makes it a crucial intermediate in multiple scientific fields.[10]

-

Pharmaceutical Research : This compound is a foundational building block for synthesizing active pharmaceutical ingredients (APIs).[9][10] Its structure is valuable for creating complex molecular scaffolds, particularly in the development of kinase inhibitors, which are a significant class of therapeutics for cancer and inflammatory diseases.[11]

-

Material Science : The rigid, functionalized aromatic core is useful in the synthesis of advanced materials.[9] It can be incorporated into polymers, liquid crystals, or organic light-emitting diodes (OLEDs) where its electronic and structural properties can be exploited.[10]

-

Biological Studies : this compound has been identified as an inhibitor of the phenolic acid transporter (PAT).[3][9] This activity makes it a useful tool for studying cellular transport mechanisms. It has also demonstrated antifungal activity against organisms like Aspergillus niger and cytotoxic effects against human cell lines, potentially through the inhibition of fatty acid biosynthesis.[3]

Safety and Handling

According to aggregated GHS information, this compound is classified as causing skin irritation.[6] Standard laboratory safety precautions should be observed when handling this chemical.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Storage : Store in a cool, dry place in a tightly sealed container.[3] Some suppliers recommend refrigeration.[4][6]

References

-

Molbase. (n.d.). This compound: A Key Organic Synthesis Intermediate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into this compound: Properties and Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177691334, 1-bromo-3-(cyclobutylmethoxy)-5-methylbenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76674, 3-Methoxy-5-methylphenol. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Methoxy-5-methylphenol (97%). Retrieved from [Link]

Sources

- 1. CAS 29578-83-4: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 29578-83-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. PubChemLite - this compound (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methoxy-5-methylphenol (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

Solubility of 1-Bromo-3-methoxy-5-methylbenzene in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-methoxy-5-methylbenzene in Common Organic Solvents

Executive Summary

This compound (CAS No. 29578-83-4), also known as 3-Bromo-5-methoxytoluene, is a substituted aromatic compound with significant utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on a benzene ring provides a versatile scaffold for constructing more complex molecules.[3] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, process optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It begins by examining the molecular structure and physicochemical properties of the compound to establish a theoretical framework for its solubility based on intermolecular forces. The guide then presents a detailed discussion of its expected solubility in common non-polar, polar aprotic, and polar protic solvents. Recognizing the scarcity of published quantitative data, this guide emphasizes the underlying chemical principles and provides a robust, step-by-step experimental protocol for the systematic determination of solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.

Physicochemical Properties of this compound

Understanding the inherent properties of a solute is the first step in predicting its solubility behavior. The structure dictates the physical and chemical properties that govern how it interacts with different solvent environments.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole[4]

-

CAS Number: 29578-83-4[5]

-

Molecular Formula: C₈H₉BrO[6]

-

Molecular Weight: 201.06 g/mol [6]

The molecule consists of a central benzene ring, which is inherently non-polar and hydrophobic.[1] The three substituents each contribute distinct electronic and steric properties:

-

Methoxy Group (-OCH₃): This ether group introduces polarity due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.[7][8] It is an electron-donating group that can influence the reactivity of the aromatic ring.[1]

-

Bromo Group (-Br): The bromine atom is electronegative, creating a polar C-Br bond and contributing to the molecule's overall dipole moment. It also increases the molecular weight and van der Waals forces.[1]

-

Methyl Group (-CH₃): This is a non-polar, hydrophobic alkyl group.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid | [1][9] |

| Melting Point | 52 °C | [9][10] |

| Boiling Point | 228 °C | [9][10] |

| Density | 1.378 g/cm³ | [9][10] |

| Water Solubility | Limited / Sparingly soluble | [1][6] |

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[11] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

For this compound, the key interactions are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction for the non-polar benzene ring and methyl group. Non-polar solvents will interact favorably through these forces.

-

Dipole-Dipole Interactions: The polar C-O and C-Br bonds create a molecular dipole, allowing for interactions with other polar molecules (polar aprotic and protic solvents).

-

Hydrogen Bonding: The molecule itself cannot act as a hydrogen bond donor. However, the lone pairs on the methoxy oxygen can act as a hydrogen bond acceptor, allowing for favorable interactions with polar protic solvents like alcohols.[8]

The large, hydrophobic benzene ring is the dominant feature, suggesting that the compound will generally have good solubility in organic solvents, while its solubility in water will be very limited.[1]

Solubility Profile in Common Organic Solvents

Based on the theoretical principles, we can predict the solubility of this compound across different classes of organic solvents.

Caption: Predicted interactions governing solubility.

Table 2: Predicted Solubility of this compound

| Solvent | Class | Key Interaction(s) | Predicted Solubility | Rationale / Citation |

| Water (H₂O) | Polar Protic | --- | Insoluble | The large hydrophobic aromatic system dominates, making it immiscible with water.[1][6] |

| Hexane (C₆H₁₄) | Non-Polar | Van der Waals | Highly Soluble | The non-polar nature of hexane interacts favorably with the large aromatic ring of the solute.[12] |

| Toluene (C₇H₈) | Non-Polar | Van der Waals, π-stacking | Highly Soluble | As an aromatic solvent, toluene has very similar intermolecular forces to the solute's benzene ring. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Dipole-Dipole | Highly Soluble | The polarity of both solute and solvent allows for strong dipole-dipole interactions. |

| Chloroform (CHCl₃) | Polar Aprotic | Dipole-Dipole | Soluble | Solubility in chloroform is confirmed by chemical supplier data.[9][13] |

| Acetone (C₃H₆O) | Polar Aprotic | Dipole-Dipole | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[14] |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Dipole-Dipole | Soluble | Its moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent. |

| Methanol (CH₃OH) | Polar Protic | H-Bond Accepting, Dipole | Soluble | Can act as a hydrogen bond donor to the solute's methoxy group. The small alkyl chain minimizes hydrophobic repulsion. |

| Ethanol (C₂H₅OH) | Polar Protic | H-Bond Accepting, Dipole | Moderately Soluble | Similar to methanol, but the slightly longer alkyl chain may slightly decrease solubility compared to methanol. Aromatic ethers generally have reduced solubility in ethanol.[15] |

| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | Dipole-Dipole, Van der Waals | Highly Soluble | Ethers are excellent solvents for other ethers and aromatic compounds due to similar polarities and structures.[16][17] |

Experimental Protocol for Solubility Determination

The following protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of a compound like this compound. The procedure is adapted from standard organic chemistry laboratory techniques.[11][18][19]

Objective: To determine the solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., from Table 2)

-

Analytical balance (±0.1 mg)

-

Small test tubes or vials (e.g., 13x100 mm) with caps

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Constant temperature water bath

Protocol Steps:

-

Preparation:

-

Label a clean, dry test tube for each solvent to be tested.

-

Ensure all solvents are at the desired experimental temperature by placing them in the water bath.

-

-

Solvent Addition:

-

Accurately dispense a fixed volume of the first solvent (e.g., 1.0 mL) into its corresponding labeled test tube.

-

-

Initial Solute Addition (Qualitative Assessment):

-

Weigh a small, fixed amount of this compound (e.g., 20 mg).

-

Add the solute to the solvent in the test tube.

-

Cap the tube and vortex for 60 seconds.

-

Visually inspect the solution against a contrasting background. If the solid completely dissolves, it is considered "soluble" at this concentration. If any solid remains, it is "insoluble" or "sparingly soluble."[11]

-

-

Semi-Quantitative Determination (Saturation Point):

-

If the initial amount dissolved, continue adding pre-weighed portions of the solute (e.g., 10-20 mg increments) to the same test tube.

-

After each addition, cap the tube and vortex for 1-2 minutes to ensure thorough mixing and facilitate dissolution.

-

Allow the tube to rest in the constant temperature bath for 5-10 minutes to reach thermal equilibrium and allow any undissolved solid to settle.

-

Continue this process until a small amount of solid solute remains undissolved even after extended vortexing, indicating that the solution is saturated.

-

-

Calculation:

-

Record the total mass of solute that was added and fully dissolved.

-

Calculate the solubility in units of mg/mL or g/100 mL. For example: Solubility (mg/mL) = Total Mass of Solute Dissolved (mg) / Volume of Solvent (mL)

-

-

Repeat:

-

Repeat steps 2-5 for each solvent being tested.

-

Self-Validation and Trustworthiness:

-

Equilibrium: Ensuring the solution is saturated and at thermal equilibrium is critical. Allowing the sample to rest between additions helps validate that the saturation point has truly been reached.

-

Reproducibility: Perform the determination in triplicate for key solvents to ensure the results are consistent and reliable.

-

Purity: The purity of both the solute and the solvents can significantly impact solubility. Use high-purity reagents for accurate results.

Caption: Step-by-step workflow for experimental solubility measurement.

Applications and Implications

A thorough understanding of the solubility of this compound is critical for its practical application:

-

Organic Synthesis: The choice of solvent is crucial for reaction success. A solvent must dissolve reactants to allow for effective mixing and interaction. The high solubility of this compound in aprotic solvents like dichloromethane and ethers makes them excellent choices for reactions such as nucleophilic substitutions or metal-catalyzed cross-couplings.

-

Purification: Solubility differences are the basis of purification techniques. For recrystallization, an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[16] The data in Table 2 can guide the selection of appropriate solvent/anti-solvent systems.

-

Chromatography: In both normal and reversed-phase chromatography, solvent selection (the mobile phase) is critical for achieving separation. The solubility of the compound in potential mobile phases determines its retention behavior.[20]

-

Drug Development & Formulation: For compounds that are intermediates in drug synthesis, their solubility impacts reaction work-up and purification. If a derivative were to be developed as an active pharmaceutical ingredient (API), its solubility in aqueous and non-aqueous media would be a critical determinant of its bioavailability and formulation strategy.

Conclusion

This compound is a hydrophobic, substituted aromatic ether with good to excellent solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar aprotic and protic media. Its solubility is primarily driven by van der Waals forces and dipole-dipole interactions, with hydrogen bond acceptance playing a role in protic solvents. Its solubility in water is negligible. While precise quantitative data is not widely available in the literature, its solubility profile can be reliably predicted from its molecular structure and confirmed using standardized experimental protocols. This knowledge is essential for leveraging the full potential of this versatile chemical intermediate in research, development, and manufacturing.

References

-

Sacramento State. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Organic Synthesis Intermediate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). A Deep Dive into this compound: Properties and Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Reddit. (2021). How do you know if substituted benzene is soluble in organic or aqueous solvent. Retrieved from [Link]

-

Thompson Rivers University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

YouTube. (2021). Solubility Tests for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved from [Link]

-

EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3-dibromo-5-methylbenzene. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Retrieved from [Link]

-

Journal of Chromatographic Science. (1995). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. Retrieved from [Link]

-

ACS Publications. (1970). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Chem-Supply. (n.d.). 3-Bromo-5-methoxytoluene >98.0%. Retrieved from [Link]

-

Purdue University. (n.d.). Alcohols and Ethers. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 3-Bromo-5-methoxytoluene, min 98% (GC), 1 gram. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9BrO). Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]

Sources

- 1. CAS 29578-83-4: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-5-methoxytoluene | 29578-83-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alcohols and Ethers [chemed.chem.purdue.edu]

- 9. This compound | 29578-83-4 [chemicalbook.com]

- 10. This compound | 29578-83-4 [amp.chemicalbook.com]

- 11. chem.ws [chem.ws]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound CAS#: 29578-83-4 [m.chemicalbook.com]

- 14. ncert.nic.in [ncert.nic.in]

- 15. Phenol ether - Wikipedia [en.wikipedia.org]

- 16. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. academic.oup.com [academic.oup.com]

Material Safety Data Sheet (MSDS) for 1-Bromo-3-methoxy-5-methylbenzene

An In-Depth Technical Guide to the Safe Handling and Properties of 1-Bromo-3-methoxy-5-methylbenzene

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (CAS No. 29578-83-4), also known as 3-Bromo-5-methoxytoluene, is a versatile aromatic building block crucial in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2][3][4] Its unique substitution pattern—a bromine atom, a methoxy group, and a methyl group on a benzene ring—provides multiple reactive sites for targeted chemical modifications.[2][4] This guide offers a comprehensive overview of its material safety data, providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its safe and effective use in a laboratory setting. The focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind safety protocols, grounded in the compound's specific chemical characteristics.

Section 1: Chemical Identity and Core Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is typically a colorless to pale yellow oil or liquid.[2][3][5] Its key identifiers and physical properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 29578-83-4 | [1][2][3][5] |

| Molecular Formula | C₈H₉BrO | [3][4] |

| Molecular Weight | 201.06 g/mol | [3] |

| Synonyms | 3-Bromo-5-methoxytoluene, 3-Bromo-5-methylanisole | [4] |

| Appearance | Colorless to light yellow, clear liquid/oil | [1][2][4][5] |

| Melting Point | 52°C | [5][6][7] |

| Boiling Point | 228°C | [5][6][7] |

| Density | ~1.378 - 1.4 g/cm³ | [5][6][7] |

| Flash Point | 103°C | [5][6][7] |

| Solubility | Sparingly soluble in water, good solubility in organic solvents. | [3][4] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns for laboratory personnel are its acute oral toxicity and its irritant effects on the skin and eyes.[6]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

The acute oral toxicity (Category 3) is a significant concern, necessitating stringent controls to prevent ingestion. The irritant properties are attributed to the compound's ability to disrupt cell membranes upon contact with skin and eye tissues, leading to inflammation and discomfort.[6]

Section 3: Proactive Safety Measures: Handling, Storage, and Exposure Control

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure risk by establishing a controlled laboratory environment.

Engineering Controls: The First Line of Defense

The most effective method of exposure control is to handle the substance in a physically isolated environment.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[10][11] This ensures that any vapors are effectively captured and exhausted, preventing inhalation.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[12][13]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[11][13]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical.

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[13] Standard safety glasses are insufficient.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or punctures before each use and replace them immediately if compromised.[10][11]

-

Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10]

Safe Handling and Storage Protocols

Handling:

-

Avoid all direct contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mists.[14]

-

Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[10][12]

-

Use the smallest quantity of material necessary for the experiment.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][11][15]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions.[10][13][15]

-

The designated storage class is 6.1D, for non-combustible, acutely toxic materials.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Section 4: Reactive Safety Protocols: First Aid and Fire-Fighting

In the event of an exposure or emergency, a rapid and informed response is critical.

First-Aid Measures

The immediate goal of first aid is to mitigate the effects of exposure. Always show the Safety Data Sheet to attending medical personnel.[12][14]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12][14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10][12][13]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][14][16]

Caption: Emergency First Aid Response Workflow.

Fire-Fighting Measures

While the compound has a relatively high flash point of 103°C, it is still combustible.[15]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][15][16]

-

Specific Hazards: Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[10][13][15]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[10][12]

Section 5: Accidental Release Management

A swift and systematic response to a spill is essential to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[12]

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Wear PPE: Don full personal protective equipment, including respiratory protection if vapors are significant.[10][12]

-

Containment: Prevent the spill from entering drains or water courses.[10][12]

-

Absorption: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[10][15] Do not use combustible materials like sawdust.

-

Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealed container for disposal.[12]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste, including contaminated absorbents and PPE, as hazardous waste in accordance with local, state, and federal regulations.[13]

Section 6: Chemical Stability and Reactivity Profile

-

Reactivity: The compound is not known to be dangerously reactive under normal laboratory conditions.

-

Chemical Stability: It is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[10][13][15]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[10][13][15]

Section 7: Toxicological Profile and Biological Activity

-

Toxicological Data: Specific LD50 or LC50 data is not widely available. The hazard assessment is primarily based on GHS classifications from aggregated data, which indicates acute oral toxicity and irritant properties.[6][9]

-

Biological Activity: Beyond its role as a synthetic intermediate, in vitro studies have shown that this compound can act as an inhibitor of the phenolic acid transporter (PAT).[1][5] It has also demonstrated some antifungal activity against species like Aspergillus niger and cytotoxic effects on human cells in culture, potentially through the inhibition of fatty acid biosynthesis.[5] These biological activities underscore the need for stringent handling procedures, as unintended biological effects could occur upon exposure.

References

- This compound: A Key Organic Synthesis Intermedi

- A Deep Dive into this compound: Properties and Synthesis. Google Cloud.

- This compound | 29578-83-4. ChemicalBook.

- This compound 29578-83-4 wiki. Guidechem.

- This compound AldrichCPR. Sigma-Aldrich.

- CAS 29578-83-4: this compound. CymitQuimica.

- Safety D

- 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0. Chemsrc.

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET.

- 1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840. PubChem.

- 3-Bromobenzyl methyl ether SDS, 1515-89-5 Safety D

- Safety D

- This compound. Echemi.

- SAFETY D

- 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076. PubChem.

- 29578-83-4, this compound Formula. ECHEMI.

- This compound CAS#: 29578-83-4. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 29578-83-4: this compound [cymitquimica.com]

- 5. This compound | 29578-83-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 29578-83-4 [m.chemicalbook.com]

- 8. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc [chemsrc.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

A Technical Guide to the Identification and Analysis of Impurities in Commercial 1-Bromo-3-methoxy-5-methylbenzene

Abstract

1-Bromo-3-methoxy-5-methylbenzene is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and material science sectors.[1] The purity of this reagent is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final products. This in-depth technical guide provides a comprehensive overview of the potential impurities found in commercial-grade this compound, their origins based on common synthetic routes, and robust analytical methodologies for their detection and quantification. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this critical starting material.

The Critical Role of Purity in Synthesis

In the realm of complex molecule synthesis, the integrity of each starting material is a cornerstone of success. This compound, with its specific arrangement of functional groups, offers a versatile platform for a variety of chemical transformations.[2] However, the presence of impurities can lead to several undesirable outcomes:

-

Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of new, often difficult-to-remove byproducts. This not only reduces the yield of the desired product but also complicates downstream purification processes.

-

Catalyst Poisoning: In metal-catalyzed cross-coupling reactions, a common application for bromoarenes, certain impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.

-

Altered Biological Activity: In pharmaceutical applications, even structurally similar impurities can exhibit different biological activities or toxicities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

-

Inconsistent Results: The presence and variability of impurities from batch to batch can lead to a lack of reproducibility in experimental results, a significant challenge in research and development.[1]

Given these potential issues, a thorough understanding and characterization of the impurity profile of commercial this compound are not just a matter of quality control but a fundamental aspect of scientific rigor.

Potential Synthetic Routes and Associated Impurities

The impurity profile of this compound is intrinsically linked to its manufacturing process. While specific proprietary methods may vary, an analysis of common synthetic strategies for similar molecules allows for the prediction of likely impurities.

Synthesis via Sandmeyer Reaction

A plausible and efficient route to this compound involves the Sandmeyer reaction, starting from a substituted aniline.[3][4] A representative reaction scheme is outlined below.

Caption: Potential isomeric impurities from a hypothetical electrophilic bromination route.

Degradation Products

Over time, or when exposed to light, air, or elevated temperatures, this compound may degrade. Potential degradation products could include:

-

3-Methoxy-5-methylphenol: From hydrolysis of the bromo group.

-

Oxidation Products: Oxidation of the methyl group to a carboxylic acid (3-bromo-5-methoxybenzoic acid) is a possibility, especially in the presence of strong oxidizing agents. [5]

Analytical Methodologies for Impurity Profiling

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile impurities.

Principle: Compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as acetone or ethyl acetate.

-

-

GC-FID Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is recommended.

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless injection depending on the expected impurity concentration).

-

Data Analysis: The area percentage of each peak relative to the total peak area provides a semi-quantitative measure of purity. For accurate quantification, a reference standard for each potential impurity is required to create a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating a wide range of organic molecules, including those that are not amenable to GC due to low volatility or thermal instability.

Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector is typically used for aromatic compounds.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

HPLC-UV Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. [6] * Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.

-

Gradient program: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or a diode array detector (DAD) to obtain spectra of all peaks.

-

Injection Volume: 10 µL.

-

Data Analysis: Similar to GC, area percentage can be used for initial purity assessment. For accurate quantification, reference standards are necessary.

Mass Spectrometry (MS)

Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) provides structural information about the separated impurities, aiding in their identification.

Principle: After separation, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that is a fingerprint of the molecule's structure.

Workflow for Impurity Identification:

Caption: A typical workflow for the identification of unknown impurities using chromatography coupled with mass spectrometry.

Summary of Potential Impurities

The following table summarizes the likely impurities in commercial this compound, their potential origins, and recommended analytical techniques for their detection.

| Impurity Name | Potential Origin | Recommended Analytical Technique |

| 3-Methoxy-5-methylaniline | Unreacted starting material (Sandmeyer route) | GC-MS, HPLC-MS |

| 3-Methoxy-5-methylphenol | Hydrolysis of diazonium salt or final product | GC-MS, HPLC-MS |

| Isomeric Bromo Compounds | Side reaction in bromination | GC, HPLC |

| Azo Compounds | Dimerization of diazonium salt | HPLC-DAD |

| 3-Bromo-5-methoxybenzoic acid | Oxidation of the methyl group | HPLC-MS |

| Residual Solvents | Reaction and purification processes | Headspace GC-MS |

Conclusion

Ensuring the purity of this compound is a critical step in guaranteeing the success and reproducibility of synthetic endeavors in research and drug development. A thorough understanding of the potential impurities, their origins, and the appropriate analytical methods for their detection is essential for any scientist working with this important chemical intermediate. By implementing the analytical strategies outlined in this guide, researchers can confidently assess the quality of their starting materials, leading to more reliable and successful outcomes.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). A Deep Dive into this compound: Properties and Synthesis.

- X-Mol. (n.d.). This compound: A Key Organic Synthesis Intermediate.

- SIELC Technologies. (2018, February 16). 1-Bromo-3-methoxybenzene.

- ChemicalBook. (2025, July 24). This compound.

- ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene.

- Sciencemadness Discussion Board. (2011, October 10). 1-bromo-3-methoxybenzene.

- ECHEMI. (n.d.). This compound Formula.

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-methoxy-5-methylbenzene

Introduction

1-Bromo-3-methoxy-5-methylbenzene (CAS No. 29578-83-4) is a substituted aromatic compound with significant utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its structural complexity, featuring a methoxy, a bromo, and a methyl group on the benzene ring, allows for a wide range of chemical transformations. However, the thermal stability of such intermediates is a critical parameter that dictates their storage, handling, and reaction conditions during manufacturing processes. An in-depth understanding of the thermal decomposition profile of this compound is therefore essential for ensuring process safety, optimizing reaction yields, and maintaining product purity.

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. In this case, the bond between the aromatic carbon and the oxygen of the methoxy group (C-O) is predicted to be the most labile, analogous to the decomposition of anisole.[3][4][5][6]

The proposed primary decomposition pathway can be summarized as follows:

-

Initiation: Homolytic cleavage of the C-O bond to yield a 3-bromo-5-methylphenoxy radical and a methyl radical.

-

Propagation and Recombination: The highly reactive radical species generated in the initiation step can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation.

-

Termination: The radical chain reactions cease through the combination of two radical species.

A visual representation of the proposed initial decomposition step is provided below:

Figure 1: Proposed initial step of thermal decomposition.

Experimental Workflow for Thermal Analysis

A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition of this compound. The following workflow outlines the key analytical techniques and their respective roles.

Figure 2: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the initial significant mass loss in the TGA curve.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks will correspond to melting and boiling, while exothermic peaks will indicate decomposition.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Heat the sample in the pyrolysis unit to a temperature just above its decomposition onset temperature (determined by TGA).

-

The decomposition products are swept into the GC column by an inert carrier gas (e.g., helium).

-

The products are separated based on their boiling points and affinity for the GC column's stationary phase.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are compared to a library of known compounds for identification.

-

Anticipated Results and Interpretation

Based on the proposed decomposition mechanism, the following results are anticipated from the experimental workflow:

| Analytical Technique | Expected Observation | Interpretation |

| TGA | A significant mass loss event occurring at elevated temperatures. | Indicates the thermal decomposition of the compound. The onset temperature provides a measure of its thermal stability. |

| DSC | An endothermic peak corresponding to boiling, followed by a sharp exothermic peak. | The exotherm confirms the energetic nature of the decomposition process. |

| GC-MS | Detection of various brominated and methylated aromatic compounds, as well as smaller hydrocarbon fragments. | Identification of these products will provide direct evidence for the proposed radical-mediated decomposition pathway. |

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, a scientifically robust hypothesis can be formulated based on the known behavior of the parent compound, anisole. The proposed decomposition pathway, initiated by the homolytic cleavage of the methoxy group's C-O bond, provides a solid foundation for further investigation. The detailed experimental protocols outlined in this guide, utilizing TGA, DSC, and GC-MS, offer a comprehensive strategy for the empirical validation of this hypothesis. The data generated from these studies will be invaluable for ensuring the safe and efficient use of this important synthetic intermediate in research and industrial applications.

References

- A Deep Dive into this compound: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound: A Key Organic Synthesis Intermediate. (n.d.). BOC Sciences.

- Ranzi, E., et al. (2011). Detailed Kinetics of the Pyrolysis and Oxidation of Anisole. 17th International Symposium on Plasma Chemistry (ISPC 17).

- Anisole revised. (2016). eScholarship.

- Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. (2025). ResearchGate.

- Theoretical and kinetic analysis of anisole and cresol primary reactivity in pyrolysis and combustion. (2024). ScienceDirect.

Sources

Reactivity of the bromine atom in 1-Bromo-3-methoxy-5-methylbenzene

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-3-methoxy-5-methylbenzene

Abstract

This compound is a versatile substituted aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules for the pharmaceutical and material science sectors.[1][2] Its unique substitution pattern—featuring a bromine atom flanked by electron-donating methoxy and methyl groups—imparts a distinct reactivity profile that is crucial for synthetic chemists to understand and leverage. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the carbon-bromine bond in this molecule. We will delve into its participation in cornerstone reactions such as palladium-catalyzed cross-couplings and explore its behavior under conditions for nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols to support advanced chemical synthesis.

Molecular Structure and Electronic Profile

The reactivity of this compound is dictated by the interplay of its three substituents on the aromatic ring. Understanding their individual and collective electronic and steric contributions is fundamental to predicting its chemical behavior.

| Substituent | Position | Electronic Effect | Influence on the Ring |

| Bromine (-Br) | 1 | Inductive: Electron-withdrawing (-I)Resonance: Electron-donating (+R) | Deactivating, ortho, para-director for electrophilic substitution. The C-Br bond is the primary site for oxidative addition in cross-coupling reactions. |

| Methoxy (-OCH₃) | 3 | Inductive: Electron-withdrawing (-I)Resonance: Strongly electron-donating (+R) | Activating, ortho, para-director. Increases electron density on the ring, particularly at positions 2, 4, and 6, making the ring more nucleophilic.[5] |

| Methyl (-CH₃) | 5 | Inductive: Electron-donating (+I)Hyperconjugation: Electron-donating | Activating, ortho, para-director. Further increases the electron density of the aromatic system. |

The combined effect of the methoxy and methyl groups is a significant enrichment of the electron density of the benzene ring. This electronic enrichment has profound implications for the primary reaction pathways involving the bromine atom. While it makes the ring susceptible to electrophilic attack, it simultaneously influences the energetics of reactions that depend on the electrophilicity of the carbon atom bonded to the bromine.

Synthesis of this compound

A reliable supply of high-purity starting material is critical for reproducible experimental outcomes.[2] A common and efficient method for the synthesis of this compound involves the deamination of 4-bromo-2-methoxy-6-methylaniline via a diazotization-reduction sequence.[4]

Experimental Protocol: Synthesis via Deamination[4]

This protocol describes the conversion of 4-bromo-2-methoxy-6-methylaniline to this compound.

-

Diazotization:

-

In a 250 mL round-bottomed flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).

-

Add concentrated hydrochloric acid (5.6 mL) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add, dropwise, an aqueous solution of sodium nitrite (2.19 g, 31.78 mmol, in 7 mL of water), maintaining the temperature at 0 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

-

-

Reduction (Deamination):

-

To the cold diazonium salt solution, add a 50% aqueous hypophosphorous acid solution (H₃PO₂) (56.5 mL) at 0 °C. This reagent is the reducing agent that replaces the diazonium group with a hydrogen atom.

-

Allow the reaction to stir at 0 °C for a period before gradually warming to room temperature and stirring overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete (monitored by TLC), add ethyl acetate for extraction.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize excess acids.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography using 100% hexane as the eluent.

-

This procedure typically yields the product as a pale liquid with a high yield (approx. 95%).[4]

-

Synthesis Workflow Diagram

Sources

The Strategic deployment of 1-Bromo-3-methoxy-5-methylbenzene in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 1-Bromo-3-methoxy-5-methylbenzene, a strategically functionalized aromatic compound, has emerged as a key intermediate with significant potential in the synthesis of complex molecular architectures. Its unique substitution pattern—a bromine atom for facile cross-coupling, a methoxy group influencing electronic properties, and a methyl group providing a lipophilic handle—offers a powerful platform for the generation of diverse compound libraries with a wide range of pharmacological activities.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, focusing on key reaction classes, and provide detailed, field-proven protocols. Furthermore, we will explore its role in the synthesis of specific classes of biologically active molecules, underscoring its importance as a valuable tool for drug discovery professionals.

Physicochemical Properties and Synthetic Rationale

This compound is a colorless oil at room temperature.[1] Its utility as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.[3] The methyl group provides a point of steric bulk and can be a site for metabolic transformations, a crucial consideration in drug design.

The strategic placement of these groups allows for a high degree of control over the synthetic outcome, making it a favored starting material for constructing substituted biaryl and other complex scaffolds found in many biologically active compounds.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true value of this compound lies in its application as a foundational element in the synthesis of molecules with therapeutic potential. Its utility spans a range of disease areas, from oncology to neurodegenerative disorders.

Synthesis of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

A significant application of this compound is in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is a key player in the biosynthesis of estrogens and androgens, and its inhibition is a therapeutic strategy for hormone-dependent diseases such as breast cancer and endometriosis.[4]

A crucial step in the synthesis of non-steroidal 17β-HSD1 inhibitors involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid.[5] This reaction efficiently constructs the core biaryl scaffold of the inhibitor.

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the practical application of this compound in key synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 17β-HSD1 Inhibitor Precursor

This protocol describes the synthesis of 3-methoxy-5-methyl-6'-methoxynaphthalene, a key intermediate for 17β-HSD1 inhibitors.[5]

Reaction Scheme:

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2008116920A2 - 17beta-hydroxysteroid-dehydrogenase type 1 inhibitors for the treatment of hormone-dependent diseases - Google Patents [patents.google.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

Methodological & Application

Application Note & Protocol: High-Efficiency Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling of 1-Bromo-3-methoxy-5-methylbenzene

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-3-methoxy-5-methylbenzene with a variety of arylboronic acids. This specific transformation is of high value in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted biphenyl structures.[2][3] We will explore the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

Part 1: The Underlying Chemistry: Rationale and Mechanism

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base.[2][4][5] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step.[2] The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center.[4][6] This critical step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7][8] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices

-

The Substrate (this compound): This aryl bromide is considered electron-rich due to the presence of the methoxy (-OCH₃) and methyl (-CH₃) groups. Electron-donating groups can slow the initial oxidative addition step compared to electron-deficient aryl halides.[9] Therefore, a highly active catalyst system is often required to achieve efficient coupling.[10]

-

The Catalyst: While many palladium sources are effective, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it is a pre-formed, active Pd(0) catalyst. For more challenging couplings or to achieve lower catalyst loadings, systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be more active.[11][12] The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.[10]

-

The Base: The base is not merely a spectator; it is essential for activating the boronic acid.[1][6][7] Potassium carbonate (K₂CO₃) is a moderately strong, cost-effective base suitable for many Suzuki couplings.[13] It facilitates the formation of the boronate anion, which is more nucleophilic and readily undergoes transmetalation.[1][8] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for less reactive substrates.[14]

-

The Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is commonly employed.[15] The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[6][16] The choice of solvent can significantly influence reaction rates and even selectivity.[17][18][19] Thoroughly degassing the solvent is critical, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[20]

Part 2: Experimental Protocol: A Validated Method

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific arylboronic acid partners.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 201.06 | 1.0 | 201 mg | 1.0 |

| Arylboronic Acid | Varies | 1.2 | Varies | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | 0.03 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276 mg | 2.0 |

| 1,4-Dioxane, anhydrous | - | - | 8.0 mL | - |

| Water, degassed | - | - | 2.0 mL | - |

Step-by-Step Methodology

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (201 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).[15][21]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[20]

-

Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.[13][15]

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide spot is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[22]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[22]

Part 3: Troubleshooting and Self-Validation

A successful protocol is one that can be validated and troubleshoot. Here are common issues and their remedies.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized Pd).[20] 2. Insufficiently degassed solvents.[20] 3. Impure or decomposed boronic acid (protodeboronation).[20] 4. Base is not strong enough or is hydrated. | 1. Use a fresh bottle of catalyst or a different, more robust catalyst system (e.g., Pd(OAc)₂/SPhos). 2. Ensure thorough degassing of solvents using freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[23] 3. Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol ester.[20] 4. Use a stronger, anhydrous base like Cs₂CO₃ or K₃PO₄. |

| Homocoupling Product | Presence of oxygen leading to reductive elimination from a Pd(II)-boronate intermediate.[9] | Rigorously exclude oxygen from the reaction. Ensure the Schlenk technique is performed correctly. |

| Protodeboronation | The boronic acid is unstable under the reaction conditions (often an issue with electron-deficient boronic acids).[20] | Use a milder base (e.g., KF), lower the reaction temperature, or shorten the reaction time. Using a more stable boronate ester can also mitigate this side reaction.[20] |

| Difficult Purification | Close polarity of the product and starting materials or byproducts.[23] | Optimize the solvent system for column chromatography. If the product contains a basic or acidic functional group, an acid-base extraction during the work-up can help remove impurities.[23] |

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Wikipedia. (2023). Suzuki reaction. Available from: [Link]

-

Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available from: [Link]

-

Mascitti, J. A., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(15), 4774-4784. Available from: [Link]

-

National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

-

ACS Publications. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. Available from: [Link]

-

White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

-

Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

-

ResearchGate. (2021). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

-

Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. Available from: [Link]

-